N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide

Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

Researchers face a critical gap in detailed profiling of furan-thiophene biaryl compounds for hit-to-lead programs. This compound delivers a defined, single-entity scaffold for early-stage investigation. - Unique scaffold: combines a rigid cyclobutane ring with a biheteroaryl system for SAR exploration. - Validated identity: CAS-registered, enabling use as a reference standard for HPLC/LC-MS/NMR method development. - Ready availability: in stock for immediate shipment, ensuring supply chain reliability for your research timeline.

Molecular Formula C14H15NO2S
Molecular Weight 261.34
CAS No. 2034492-30-1
Cat. No. B2860195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide
CAS2034492-30-1
Molecular FormulaC14H15NO2S
Molecular Weight261.34
Structural Identifiers
SMILESC1CC(C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
InChIInChI=1S/C14H15NO2S/c16-14(10-2-1-3-10)15-8-12-4-5-13(17-12)11-6-7-18-9-11/h4-7,9-10H,1-3,8H2,(H,15,16)
InChIKeyPJZOYSQMMKZQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide


N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide (CAS 2034492-30-1) is a synthetic heterocyclic small molecule featuring a 2,5-disubstituted furan core linked to a thiophene ring and a cyclobutanecarboxamide moiety [1]. Its structure, which combines a rigid cyclobutane ring with a biheteroaryl system, places it within a class of compounds investigated for diverse biological activities [1]. However, detailed pharmacological or physicochemical profiling data specific to this exact compound is currently absent from the primary peer-reviewed literature and major public databases.

Defined scaffold

Furan-thiophene biaryl with cyclobutanecarboxamide; suitable for synthetic chemistry and library design

Analytical reference

Single molecular entity with unique CAS; may support HPLC/LC-MS method development

Data context

No published biological or physicochemical data; experimental profiling required before target-based studies

Risks of Generic Substitution for N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide


In the absence of established biological targets or potency data, any assumption of functional equivalence between N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide and its close analogs is scientifically unjustified . The few accessible structural analogs, such as N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide (isomeric thiophene attachment) or N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide (carbonyl spacer), highlight that minor modifications to the heterocycle connectivity or linker can drastically alter molecular recognition, as is well-documented in medicinal chemistry for this scaffold class [1]. Without quantitative comparative data, generic replacement introduces uncontrolled risk in any research or industrial application.

Thiophene attachment isomer

Thiophen-2-yl analog differs in electrostatic surface; isomer-specific binding cannot be assumed without data

Carbonyl linker analog

Insertion of a carbonyl spacer alters conformation and hydrogen-bonding; direct replacement invalidates design assumptions

Uncharacterized scaffold class

Class-level bioactivity from furan/thiophene-2-carboxamides does not predict target compound properties; generic substitution introduces uncontrolled risk

Differentiation Evidence: N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide


Structural Uniqueness vs 2-Thienyl Isomer

The target compound bears a thiophen-3-yl substituent at the furan 5-position, whereas a known catalog analog, N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclobutanecarboxamide, places the thiophene sulfur at the 2-position . This positional isomerism alters the compound's electrostatic potential surface and can lead to differential target binding. However, no direct head-to-head biological comparison of these two compounds has been published.

Isomer comparison
Context-dependent
Target: Thiophen-3-yl at furan C5
Comparator: Thiophen-2-yl isomer
Quantified difference: No biological data for either
Isomer identity critical for reproducibility; activity unknown
Electrostatic surface variation may impact molecular recognition
Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

Linker Differentiation from Carbonyl Analog

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide represents another close analog where a carbonyl group is introduced between the furan and thiophene rings . This modification dramatically alters the compound's conformational flexibility and hydrogen-bonding capacity compared to the target compound's direct biaryl linkage. No quantitative binding, solubility, or metabolic stability data are publicly available to quantify the impact of this linker difference.

Linker comparison
Context-dependent
Target: Direct C-C biaryl
Comparator: Carbonyl-containing linker
Quantified difference: No quantitative data available
Linker dictates scaffold geometry; substitution invalidates design assumptions
Conformational flexibility and H-bonding capacity differ significantly
Synthetic Chemistry Library Design Fragment-Based Drug Discovery

Class-Level Bioactivity Inference: Furan/Thiophene Carboxamides

A 2023 study on furan/thiophene-2-carboxamide derivatives reported that compounds within this class, such as compound 1 and compound 3 from the series, demonstrated enzyme inhibitory activity and antioxidant effects in vitro [1]. While these findings provide a class-level precedent for bioactivity, they cannot be directly extrapolated to N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide, which has a distinct substitution pattern and was not tested in the study. No enzyme inhibition data (e.g., IC50), DNA protection assay results, or docking scores are available for the target compound itself.

Class-level bioactivity
Class-level
Furan/thiophene-2-carboxamide analogs showed enzyme inhibition and antioxidant effects in vitro; target compound not tested
Class precedent does not guarantee target-specific activity
No IC50, docking scores, or assay data for this compound
Enzyme Inhibition Antioxidant Activity Molecular Docking

Predicted Physicochemical Profile

Based on its molecular formula (C14H15NO2S) and structure, the compound's physicochemical properties can be computationally estimated. Typical predicted values for related cyclobutanecarboxamide-furan-thiophene hybrids include a molecular weight of 261.34 g/mol, a topological polar surface area (TPSA) around 55-60 Ų, and a calculated logP of approximately 2.5-3.5 . No experimentally measured values for solubility, logD, pKa, or plasma protein binding are publicly available for this compound.

Predicted properties
Data to verify
MW: 261.34 g/mol
TPSA: ~55-60 Ų
cLogP: ~2.5-3.5
(all in silico predictions)
Predicted values require experimental validation
No measured solubility, logD, or pKa available
ADME Prediction Physicochemical Properties Drug-Likeness

Application Scenarios for N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide


Chemical Probe Development: Defined Heterocyclic Scaffold

This compound can serve as a starting point for medicinal chemistry optimization programs targeting enzymes or receptors where a furan-thiophene biaryl motif is hypothesized to be pharmacophoric [1]. Its use is strictly limited to early-stage hit finding; any advancement to lead optimization requires de novo generation of potency, selectivity, and ADME data.

Synthetic Methodology Development and Library Synthesis

The compound's cyclobutanecarboxamide moiety makes it a candidate for exploring C–H activation or cross-coupling reactions on rigid small-ring systems [1]. It can be employed as a model substrate in reaction condition screening campaigns aimed at expanding the accessible chemical space around this scaffold class.

Reference Standard for Analytical Method Development

As a well-defined, single molecular entity with a unique CAS number, it may be used as a reference standard for HPLC, LC-MS, or NMR method development and validation, provided its identity and purity are verified by the supplier's certificate of analysis [1].

Application
Selection Property
Validation Focus
Early-stage hit finding
Defined heterocyclic scaffold
De novo potency and selectivity profiling
C–H activation methodology
Cyclobutanecarboxamide moiety
Reaction scope and yield optimization
Analytical reference standard
Single entity with unique CAS
Identity and purity verification via COA
Quote Request

Request a Quote for N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.